

Application Note: High-Resolution Mass Spectrometry for the Identification of Oxymesterone Metabolites

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Compound of Interest

Compound Name: Oxymesterone

Cat. No.: B1678113

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Introduction

Oxymesterone is a synthetic anabolic-androgenic steroid (AAS) that is used to promote muscle growth and increase male secondary sexual characteristics. Due to its potential for abuse in sports and the associated health risks, sensitive and reliable methods for the detection of its metabolites are crucial. High-resolution mass spectrometry (HRMS), particularly coupled with liquid chromatography (LC), offers unparalleled specificity and sensitivity for the identification and quantification of drug metabolites in complex biological matrices such as urine. This application note provides a detailed protocol for the identification of **oxymesterone** and its metabolites using LC-HRMS, data on key metabolites, and an overview of the relevant biological pathways.

Data Presentation

The following table summarizes the key mass spectrometric data for the identification of **oxymesterone** and two of its known metabolites. This data is essential for building targeted acquisition methods on a high-resolution mass spectrometer.

Analyte	Retention Time (min)	Precursor Ion (m/z) [M+H] ⁺	Key Product Ions (m/z)	Putative Fragment Identity
Oxymesterone	7.20[1]	319.2273	301.2168, 283.2062, 147.1123	[M+H-H ₂ O] ⁺ , [M+H-2H ₂ O] ⁺ , A/B-ring fragment
17-epi-Oxymesterone	~6.9-7.5	319.2273	301.2168, 283.2062, 147.1123	[M+H-H ₂ O] ⁺ , [M+H-2H ₂ O] ⁺ , A/B-ring fragment
18-nor-17β-hydroxymethyl-17α-methyl-4-hydroxy-androst-4,13-diene-3-one	>10	317.2111	299.2005, 281.1899, 159.0810	[M+H-H ₂ O] ⁺ , [M+H-2H ₂ O] ⁺ , D- ring rearranged fragment

Note: Retention times can vary based on the specific chromatographic conditions. The precursor and product ions are based on the chemical formula and common fragmentation patterns of steroids. A long-term metabolite of **oxymesterone**, 18-nor-17β-hydroxymethyl-17α-methyl-4-hydroxy-androst-4,13-diene-3-one, has been identified and can be detected for up to 46 days.[2]

Experimental Protocols

This section details the methodologies for the analysis of **oxymesterone** metabolites in urine.

Sample Preparation: Solid-Phase Extraction (SPE)

- Urine Sample Preparation: To 2 mL of urine, add 20 µL of an internal standard solution (e.g., testosterone-d3 at 1 µg/mL in methanol).
- Enzymatic Hydrolysis (for conjugated metabolites): Add 1 mL of 0.8 M potassium phosphate buffer (pH 7.0) and 25 µL of β-glucuronidase from E. coli. Incubate the mixture at 50°C for one hour to deconjugate glucuronide metabolites.

- **SPE Cartridge Conditioning:** Condition a C18 SPE cartridge by passing 2 mL of methanol followed by 2 mL of water.
- **Sample Loading:** Load the hydrolyzed urine sample onto the conditioned SPE cartridge.
- **Washing:** Wash the cartridge with 2 mL of water to remove interfering substances.
- **Elution:** Elute the analytes with 2 mL of methanol.
- **Evaporation and Reconstitution:** Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 98:2 water/methanol with 5 mM ammonium formate and 0.1% formic acid).

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS)

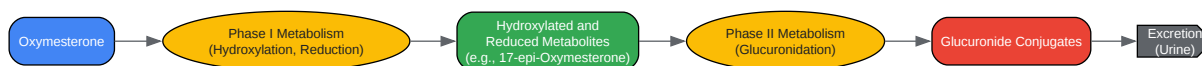
- **LC System:** A high-performance liquid chromatography (UHPLC) system.
- **Column:** A C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm particle size).
- **Mobile Phase A:** 98:2 water/methanol with 5 mM ammonium formate and 0.1% formic acid.
- **Mobile Phase B:** 98:2 methanol/water with 5 mM ammonium formate and 0.1% formic acid.
- **Gradient:** A suitable gradient to separate the metabolites of interest. For example, a 15-minute gradient may be employed.
- **Flow Rate:** 300 µL/min.
- **Injection Volume:** 1-5 µL.
- **Mass Spectrometer:** A high-resolution mass spectrometer such as an Orbitrap.
- **Ionization Mode:** Positive electrospray ionization (ESI+).
- **Scan Mode:** Full scan with data-dependent MS/MS (dd-MS²) or parallel reaction monitoring (PRM).

- Resolution: Set to at least 70,000 for the full scan to ensure high mass accuracy.
- Collision Energy: Stepped collision energies (e.g., 15, 30, 45 eV) can be used in dd-MS² to obtain comprehensive fragmentation data.

Visualizations

Oxymesterone Metabolic Pathway

The biotransformation of **oxymesterone** in the body primarily involves Phase I and Phase II metabolic reactions.[3] Phase I reactions introduce or expose functional groups, typically through oxidation, reduction, or hydrolysis.[4] For **oxymesterone**, this includes hydroxylation and reduction of the A-ring. Phase II reactions involve the conjugation of the parent drug or its Phase I metabolites with endogenous molecules to increase their water solubility and facilitate excretion.[5] The most common conjugation reaction is glucuronidation.

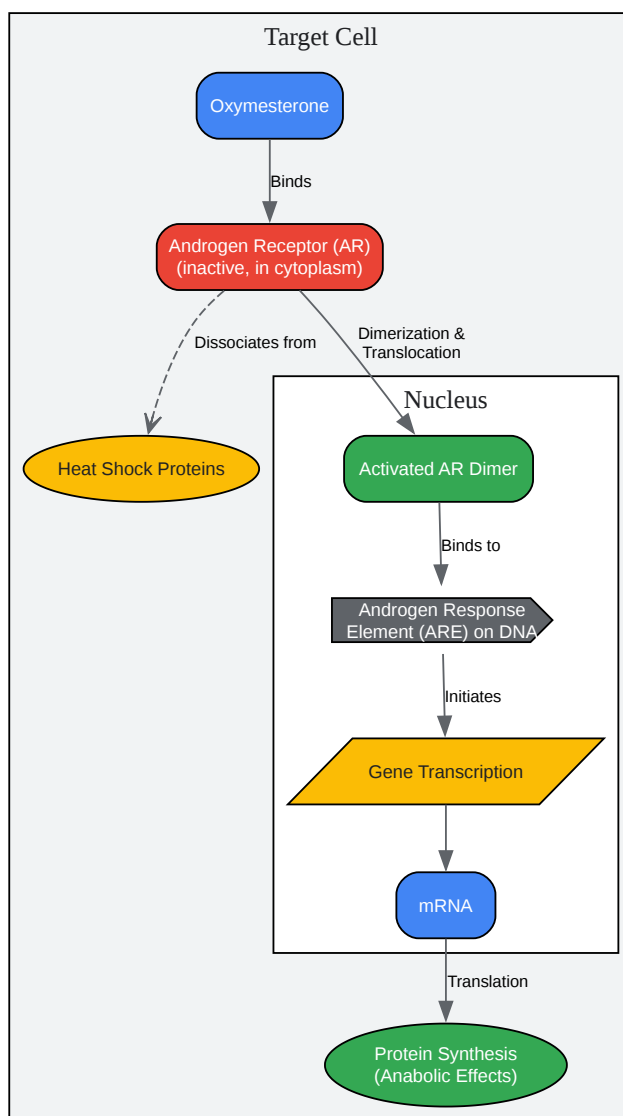


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Oxymesterone Biotransformation Pathway

Androgen Receptor Signaling Pathway

Oxymesterone, like other anabolic steroids, exerts its biological effects primarily through the androgen receptor (AR). The binding of **oxymesterone** to the AR initiates a signaling cascade that leads to changes in gene expression, ultimately resulting in the anabolic effects associated with these compounds.

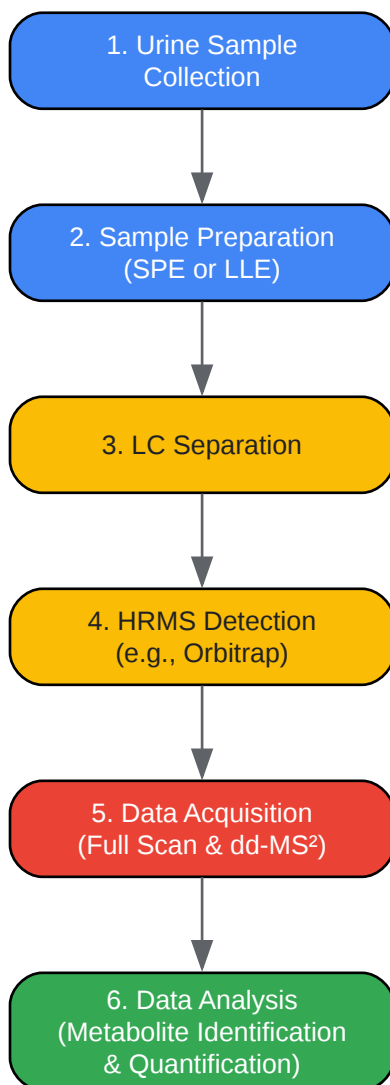


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Androgen Receptor Signaling Pathway

Experimental Workflow

The overall experimental workflow for the identification of **oxymesterone** metabolites is a multi-step process that begins with sample collection and ends with data analysis.



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LC-HRMS Workflow for Metabolite ID

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